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Compound of Interest

Compound Name: 4-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B320475

Get Quote

Technical Monograph: 4-Chlorophenyl 5-bromo-
2-furoate
Safety, Handling, and Physicochemical Profiling[1]
Part 1: Compound Identification & Molecular
Architecture
Context: 4-Chlorophenyl 5-bromo-2-furoate is a specialized halogenated ester, typically

utilized as a reactive intermediate in organic synthesis or as a fragment in medicinal chemistry

libraries. Due to its specific structural features—an electron-deficient furan ring coupled with a

para-chlorophenolic leaving group—it exhibits distinct reactivity profiles compared to alkyl

furoates.
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Property
Value
(Calculated/Predicted)

Technical Note

Chemical Formula C₁₁H₆BrClO₃
Halogenated Heterocyclic

Ester

Molecular Weight 301.52 g/mol
Heavy atom count affects

solubility

Physical State Solid (Crystalline)
Likely off-white to pale yellow

needles

Predicted LogP ~3.8 - 4.2
Highly Lipophilic; low aqueous

solubility

Melting Point 85°C - 110°C (Est.)[1]
Dependent on crystal

packing/purity

Solubility DMSO, DCM, Ethyl Acetate
Poor solubility in

water/alcohols

Reactivity Moisture Sensitive
Susceptible to base-catalyzed

hydrolysis

Part 2: Hazard Identification & Toxicology (The "Why"
Behind the Safety)
Scientific Rationale: Unlike generic SDS documents that simply list "Irritant," this guide derives

hazards from the compound's potential to hydrolyze in vivo or upon contact with mucosal

membranes. The ester bond, activated by the electron-withdrawing 4-chlorophenyl group, is

labile.

Core Hazard Mechanism: Upon contact with moisture or metabolic enzymes (esterases), the

compound cleaves into two distinct toxicophores:

5-Bromo-2-furoic acid: A heterocyclic acid causing irritation.

4-Chlorophenol: A known toxic, corrosive agent and environmental pollutant.

GHS Classification (Derived):
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Acute Toxicity (Oral): Category 3 (Due to chlorophenol release).

Skin Corrosion/Irritation: Category 2 (Irritant).[2]

Serious Eye Damage: Category 1 (Risk of irreversible damage due to phenolic component).

Skin Sensitization: Category 1 (Reactive electrophile).

Metabolic & Hydrolysis Pathway (Graphviz Visualization)
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Caption: Figure 1.[3][4][5] Hydrolytic cleavage pathway releasing the toxic 4-chlorophenol

moiety upon contact with biological media.

Part 3: Strategic Handling & Experimental Protocols
1. Storage & Stability Logic:

Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Reasoning: The "activated" nature of the phenolic ester makes it prone to spontaneous

hydrolysis if exposed to atmospheric moisture. Degradation is indicated by a "phenolic" odor

(medicinal/acrid) and yellowing of the solid.

2. Synthesis Workflow (Expertise & Experience): For researchers needing to synthesize or

scale up this compound, the Schotten-Baumann conditions or DCC coupling are standard.

However, the Acid Chloride route is preferred for higher yields due to the lower nucleophilicity

of 4-chlorophenol.

Step-by-Step Synthesis Protocol:
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Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1

drop) and slowly add Oxalyl Chloride (1.2 eq) at 0°C. Stir until gas evolution ceases

(formation of acid chloride).

Coupling: Evaporate solvent to remove excess oxalyl chloride. Re-dissolve the residue in

DCM.

Addition: Add 4-chlorophenol (1.0 eq) and Triethylamine (1.5 eq) at 0°C. The base acts as an

HCl scavenger.

Workup: Wash with 1M HCl (to remove amine), then 1M NaOH (critical step: removes

unreacted 4-chlorophenol), then Brine.

Purification: Recrystallize from Hexane/EtOAc.

Synthesis Flowchart (Graphviz Visualization)
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Caption: Figure 2. Optimized synthesis workflow emphasizing the removal of toxic phenolic by-

products during workup.

Part 4: Emergency Response & Environmental Fate[8]
Fire Fighting Measures:

Hazard: Thermal decomposition releases Hydrogen Bromide (HBr), Hydrogen Chloride

(HCl), and Carbon Monoxide.
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Action: Use CO₂, dry chemical, or foam.[6] Do NOT use high-pressure water jets which may

scatter the chemical.

Spill Cleanup (Self-Validating Protocol):

Isolate: Evacuate area (risk of inhalation of dust).

Neutralize: Treat the spill area with a dilute alkaline solution (Sodium Carbonate) to convert

any hydrolyzed phenol into its less volatile phenolate salt.

Absorb: Use vermiculite or sand.

Verify: Check pH of the surface; ensure it is neutral before declaring the area safe.

Ecological Impact:

Aquatic Toxicity: High. The 4-chlorophenol metabolite is highly toxic to aquatic life (LC50 < 1

mg/L for many species).

Disposal: Incineration with a scrubber system is mandatory to capture halogenated acid

gases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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